molecular formula C21H21FN6O2 B2483679 1-((1-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034342-45-3

1-((1-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2483679
CAS No.: 2034342-45-3
M. Wt: 408.437
InChI Key: XICGBUNIRJSNKQ-UHFFFAOYSA-N
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Description

1-((1-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.437. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

Research has focused on the synthesis and structural characterization of derivatives related to the specified compound. For instance, Kariuki et al. (2021) synthesized derivatives with high yields and characterized them through single crystal diffraction, demonstrating their isostructural nature with triclinic, PĪ symmetry, and comprising two independent molecules in the asymmetric unit. The molecules are essentially planar apart from one of the two fluorophenyl groups, which is oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

The antimicrobial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, with structures similar to the specified compound, was explored by Genin et al. (2000). These compounds were synthesized to expand the activity spectrum of oxazolidinone antibiotics to include Gram-negative organisms, demonstrating good activity against fastidious Gram-negative organisms Haemophilus influenzae and Moraxella catarrhalis (Genin, Allwine, Anderson, Barbachyn, Emmert, Garmon, Graber, Grega, Hester, Hutchinson, Morris, Reischer, Ford, Zurenko, Hamel, Schaadt, Stapert, & Yagi, 2000).

Application in Organic Synthesis and Drug Development

The compound's framework has been utilized in the synthesis of various biologically active molecules. For example, Peng and Zhu (2003) reported the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing a methodological approach for regiospecific 1,3-dipolar cycloaddition reactions, which are crucial for the development of novel pharmaceuticals (Peng & Zhu, 2003).

Catalytic and Synthetic Applications

The compound and its derivatives have been explored for their catalytic properties in various chemical reactions. For instance, Bonacorso et al. (2019) developed an efficient methodology for the synthesis of pyrrolo[3,4-d]pyridazin-1-ones, a process that involves sequential N-alkylation, CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition), and [4 + 2] cyclization reactions, highlighting the compound's versatility in facilitating complex organic transformations (Bonacorso, Magalhães, Dal Forno, Líbero, Hoerner, Frizzo, Martins, & Zanatta, 2019).

Properties

IUPAC Name

1-[[1-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c22-16-5-3-14(4-6-16)15-8-19(23-9-15)21(30)27-12-18(13-27)28-11-17(24-25-28)10-26-7-1-2-20(26)29/h3-6,8-9,11,18,23H,1-2,7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICGBUNIRJSNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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